molecular formula C19H16O5 B326513 4-{3-[4-(Acetyloxy)phenyl]acryloyl}phenyl acetate

4-{3-[4-(Acetyloxy)phenyl]acryloyl}phenyl acetate

Cat. No.: B326513
M. Wt: 324.3 g/mol
InChI Key: LOJPXZIWUJIYDA-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[4-(Acetyloxy)phenyl]acryloyl}phenyl acetate is a natural product found in Chamaecyparis obtusa with data available.

Scientific Research Applications

Thermal Properties in Polymer Networks

  • Interpenetrating Polymer Networks : This compound has been used in the synthesis of interpenetrating polymer networks (IPNs) derived from castor oil-based polyurethane and 4-acetyl phenyl acrylate. These IPNs exhibited significant thermal properties, highlighting their potential in material science applications (Das et al., 1996).

Polymer-Metal Complexes

  • Polymer-Metal Complex Characterization : In the realm of polymer chemistry, the compound has been polymerized and its metal complexes with Cu(II) and Ni(II) were characterized, showing potential for use in materials with specific electronic or structural properties (Nanjundan, Selvamalar, & Jayakumar, 2004).

Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of this compound were studied for their corrosion inhibition properties on mild steel in hydrochloric acid, a valuable application in industrial maintenance (Lgaz et al., 2017).

UV Cross-Linkable Polymers

  • UV Cross-Linkable Polymers : Research has also been conducted on UV cross-linkable polymers based on triazine, which involved derivatives of this compound, indicating applications in photolithography or coatings (Suresh et al., 2016).

Drug Delivery and Biomedical Research

  • Drug Release Studies : There are studies on drug release from polymeric hydrogels incorporating derivatives of this compound, highlighting its role in controlled drug delivery systems (Arun & Reddy, 2005).

  • Anticancer and Antimicrobial Activities : Some studies have focused on derivatives of this compound for their potential anticancer and antimicrobial activities, as well as their enzyme inhibition profiles, suggesting their relevance in pharmaceutical research (Kocyigit et al., 2018).

  • Antioxidant Activity : Research on chalcones containing N-arylacetamide group, derived from this compound, showed significant antioxidant activity, indicating their potential use in medical and health-related fields (Nguyen et al., 2021).

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

[4-[(E)-3-(4-acetyloxyphenyl)-3-oxoprop-1-enyl]phenyl] acetate

InChI

InChI=1S/C19H16O5/c1-13(20)23-17-8-3-15(4-9-17)5-12-19(22)16-6-10-18(11-7-16)24-14(2)21/h3-12H,1-2H3/b12-5+

InChI Key

LOJPXZIWUJIYDA-LFYBBSHMSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C

SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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